molecular formula C7H14O B12646644 (Z)-1-Methoxyhex-3-ene CAS No. 70220-06-3

(Z)-1-Methoxyhex-3-ene

Cat. No.: B12646644
CAS No.: 70220-06-3
M. Wt: 114.19 g/mol
InChI Key: KUPODEXLSGEWFR-PLNGDYQASA-N
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Description

Significance within Alkene and Ether Chemistry Paradigms

The significance of (Z)-1-Methoxyhex-3-ene lies in its dual functionality, possessing both an alkene and an ether group. This combination allows it to undergo a variety of chemical transformations characteristic of both functional groups. ontosight.ai

As an alkene , the carbon-carbon double bond is a site of reactivity, particularly for addition reactions. ontosight.ai It can undergo reactions such as:

Oxidation: The double bond can be oxidized to form epoxides or be cleaved to form aldehydes.

Reduction: Hydrogenation of the double bond can occur to yield the saturated ether, 1-methoxyhexane.

Hydroboration-Oxidation: This reaction can lead to the formation of alcohols, with the potential for creating isomeric products.

As an ether , the methoxy (B1213986) group can influence the molecule's reactivity and physical properties. The oxygen atom can act as a hydrogen bond acceptor and participate in other non-covalent interactions. While the ether linkage is generally stable, nucleophilic substitution reactions can occur at the carbon adjacent to the oxygen under certain conditions. The presence of the ether functionality also impacts the molecule's polarity.

Positional and Stereochemical Isomerism in Alkenes and Their Synthetic Implications

Isomerism plays a crucial role in defining the properties and reactivity of organic molecules. For a molecule with the formula C_7H_14O containing a methoxy group and a hexene chain, several types of isomerism are possible.

Positional Isomerism: This type of isomerism arises from the different possible locations of the double bond and the methoxy group on the carbon chain. pw.livesavemyexams.com For instance, in addition to 1-methoxyhex-3-ene, other positional isomers would include 1-methoxyhex-1-ene, 1-methoxyhex-2-ene, 2-methoxyhex-3-ene, and so on. nih.govdocbrown.info Each of these isomers will have distinct physical and chemical properties due to the different electronic and steric environments of the functional groups.

Stereochemical Isomerism: This is a key feature of this compound. The restricted rotation around the carbon-carbon double bond gives rise to geometric isomers, designated as (Z) and (E). masterorganicchemistry.comsenecalearning.com

(Z)-isomer (cis): In this compound, the higher priority groups on the carbons of the double bond (the ethyl group and the methoxyethyl group) are on the same side. ontosight.ai

(E)-isomer (trans): The corresponding (E)-isomer would have these groups on opposite sides. masterorganicchemistry.com

This difference in spatial arrangement has significant synthetic implications. The stereochemistry of an alkene can dictate the stereochemical outcome of subsequent reactions. libretexts.orgbrainly.com For example, in reactions where new stereocenters are formed at the double bond, the starting geometry of the alkene can determine the relative stereochemistry of the product. The (Z) and (E) isomers often exhibit different physical properties, such as boiling points and dipole moments, due to their different shapes and polarity, which can be exploited for their separation.

Context within Current Trends in Stereoselective Synthesis

The synthesis of specific stereoisomers of alkenes is a major focus in modern organic chemistry. acs.orgresearchfeatures.com The ability to selectively synthesize the (Z) or (E) isomer is crucial because often only one isomer possesses the desired biological activity or is a suitable precursor for a target molecule. researchfeatures.comnih.gov

Current trends in stereoselective synthesis focus on the development of catalysts and reagents that can control the geometry of the newly formed double bond with high selectivity. rsc.orgnih.gov Methods for synthesizing (Z)-alkenes often involve:

Wittig Reaction and its Variants: The Wittig reaction is a classic method for alkene synthesis, and specific conditions and reagents can be used to favor the formation of the (Z)-isomer. ontosight.ai

Alkyne Reduction: The partial reduction of alkynes using specific catalysts, such as Lindlar's catalyst or electrocatalytic methods, can provide (Z)-alkenes with high stereoselectivity. rsc.orgrsc.org

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, have been developed to afford (Z)-alkenes with high control over the stereochemistry. nih.govmdpi.com

Olefin Metathesis: While often used to produce thermodynamically favored (E)-alkenes, new catalyst systems are being developed for the selective synthesis of (Z)-alkenes via olefin metathesis. researchfeatures.com

The synthesis of a molecule like this compound would leverage these stereoselective methods to ensure the desired geometry of the double bond is obtained. The pursuit of highly efficient and selective methods for constructing (Z)-alkenes remains an active area of research, driven by the need for precise molecular architecture in fields ranging from materials science to medicinal chemistry. acs.orgnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

70220-06-3

Molecular Formula

C7H14O

Molecular Weight

114.19 g/mol

IUPAC Name

(Z)-1-methoxyhex-3-ene

InChI

InChI=1S/C7H14O/c1-3-4-5-6-7-8-2/h4-5H,3,6-7H2,1-2H3/b5-4-

InChI Key

KUPODEXLSGEWFR-PLNGDYQASA-N

Isomeric SMILES

CC/C=C\CCOC

Canonical SMILES

CCC=CCCOC

Origin of Product

United States

Advanced Synthetic Methodologies for Z 1 Methoxyhex 3 Ene

Direct Stereoselective Synthesis of the (Z)-Alkene Moiety

The direct formation of the (Z)-double bond can be achieved through various olefination reactions, where a carbonyl compound is coupled with a phosphorus- or sulfur-stabilized carbanion. The stereochemical outcome of these reactions is highly dependent on the nature of the reagents and the reaction conditions employed.

Olefination Strategies for (Z)-Selectivity

To synthesize (Z)-1-Methoxyhex-3-ene via olefination, the logical disconnection involves the reaction between 3-methoxypropanal (B1583901) and a propyl-containing ylide or a related reagent. The key to success lies in choosing a methodology that inherently favors the formation of the cis or (Z)-isomer.

The Julia-Kocienski olefination is a powerful tool for alkene synthesis, traditionally favoring the formation of (E)-alkenes. However, modifications to the heteroaromatic sulfone moiety can significantly influence the stereoselectivity of the reaction. For the synthesis of (Z)-alkenes, the use of pyridinyl sulfones has been shown to exhibit high (Z)-selectivity. pitt.edu

Recent advancements have also demonstrated that using N-sulfonylimines as electrophiles in place of aldehydes can lead to exceptionally high (Z)-selectivity in the Julia-Kocienski olefination, often exceeding a Z:E ratio of 99:1. chemrxiv.orgnih.govchemrxiv.org This adaptation could potentially be applied to the synthesis of the target molecule.

Table 1: Representative Conditions for (Z)-Selective Julia-Kocienski Olefination

Sulfone ReagentAldehyde/ImineBaseSolventTemperature (°C)Approx. Z:E Ratio
1-(Pyridin-2-ylsulfonyl)alkaneAldehydeKHMDSTHF/DMPU-78 to rt>90:10
1-Phenyl-1H-tetrazol-5-yl (PT) sulfoneN-sulfonylimineDBUDMFrt>99:1

Note: Data presented is based on general findings for (Z)-selective Julia-Kocienski reactions and may not represent the exact outcomes for the synthesis of this compound.

The Wittig reaction is a cornerstone of alkene synthesis. For the formation of (Z)-alkenes, unstabilized ylides are typically employed under salt-free conditions. pitt.edu In the synthesis of this compound, this would involve the reaction of 3-methoxypropanal with the ylide generated from propyltriphenylphosphonium bromide. The use of strong, non-lithium bases such as sodium amide (NaNH₂) or potassium tert-butoxide (KOtBu) in aprotic solvents like tetrahydrofuran (B95107) (THF) or toluene (B28343) is crucial to suppress the equilibration of the intermediate betaines, which would otherwise lead to the thermodynamically more stable (E)-alkene.

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction using phosphonate (B1237965) esters, generally favors the formation of (E)-alkenes. However, the Still-Gennari modification provides a powerful method for the synthesis of (Z)-alkenes. nih.gov This approach utilizes phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) esters, in combination with strong, non-coordinating bases like potassium bis(trimethylsilyl)amide (KHMDS) in the presence of a crown ether (e.g., 18-crown-6) at low temperatures. nih.govenamine.net

For the synthesis of this compound, the Still-Gennari protocol would involve the reaction of 3-methoxypropanal with ethyl bis(2,2,2-trifluoroethyl)phosphonopropionate. The electron-withdrawing trifluoroethyl groups accelerate the elimination of the phosphate (B84403) byproduct from the erythro intermediate, leading to the kinetic (Z)-alkene product with high stereoselectivity. nih.gov

Table 2: Comparison of (Z)-Selective Wittig and HWE Conditions

ReactionPhosphorus ReagentAldehydeBase/AdditivesSolventTemperature (°C)Approx. Z:E Ratio
Wittig (salt-free)Propyltriphenylphosphonium bromide3-MethoxypropanalNaHMDS or KHMDSTHF-78 to rt>95:5
Still-Gennari (HWE)Ethyl bis(2,2,2-trifluoroethyl)phosphonopropionate3-MethoxypropanalKHMDS / 18-crown-6THF-78>95:5

Note: Data is extrapolated from general procedures for these (Z)-selective olefination reactions.

Catalytic and Stoichiometric Reduction of Alkyne Precursors

An alternative and highly effective strategy for the synthesis of (Z)-alkenes is the partial reduction of an internal alkyne. For this compound, the precursor would be 1-methoxyhex-3-yne. The success of this approach hinges on the ability to selectively reduce the triple bond to a double bond without over-reduction to the corresponding alkane, and with high cis-selectivity.

Catalytic semi-hydrogenation is a widely used method for the synthesis of (Z)-alkenes. The most common catalyst for this transformation is Lindlar's catalyst, which consists of palladium supported on calcium carbonate and poisoned with lead acetate (B1210297) and quinoline. researchgate.netmasterorganicchemistry.com The poisoning of the catalyst is crucial to deactivate the most active sites, thereby preventing over-reduction of the initially formed alkene to an alkane. The hydrogenation occurs with syn-addition of hydrogen to the alkyne adsorbed on the catalyst surface, leading to the exclusive formation of the (Z)-alkene.

Another effective catalyst system for this transformation is P-2 nickel catalyst, which is typically prepared by the reduction of a nickel(II) salt with sodium borohydride. researchgate.net This catalyst also promotes the syn-addition of hydrogen to the triple bond, affording the (Z)-alkene with high stereoselectivity.

Table 3: Catalytic Semi-Hydrogenation of 1-Methoxyhex-3-yne (Projected)

CatalystHydrogen SourceSolventTemperature (°C)Pressure (atm)Expected Product
Lindlar's CatalystH₂Hexane or EthanolRoom Temperature1This compound
P-2 NickelH₂EthanolRoom Temperature1This compound

Dissolving metal reductions, most commonly employing sodium or lithium in liquid ammonia (B1221849) at low temperatures, are classic methods for the reduction of alkynes. However, this method typically leads to the formation of the thermodynamically more stable (E)-alkene via a radical anion intermediate. Therefore, dissolving metal reductions are generally not suitable for the synthesis of this compound and are more appropriate for the synthesis of its (E)-isomer. The stereochemical outcome is a result of the intermediate vinyl radical adopting the more stable trans configuration to minimize steric interactions before the second electron transfer and protonation steps.

Metal-Catalyzed Cross-Coupling Reactions for Stereodefined Olefin Formation

Modern organometallic chemistry offers powerful tools for the stereoselective construction of carbon-carbon double bonds. For the synthesis of this compound, Z-selective cross-coupling reactions provide a direct route to establish the crucial cis-configured C3-C4 double bond. Two prominent examples of such methodologies are ruthenium-catalyzed cross-metathesis and iridium-catalyzed cross-coupling reactions.

Ruthenium-based metathesis catalysts have been developed that exhibit high selectivity for the Z-isomer. rsc.org In a hypothetical synthesis of a precursor to this compound, a ruthenium-catalyzed cross-metathesis reaction could be envisioned between two smaller olefin fragments. For instance, the cross-metathesis of a suitable allylic-substituted olefin with a simple alkene can yield the desired (Z)-alkene backbone with high stereoselectivity. rsc.orgnih.gov Research has shown that these reactions can proceed with excellent stereoselectivity, often exceeding 95% for the Z-isomer, and can achieve yields of up to 88% for a variety of allylic substituents. rsc.org

CatalystCross Partner 1Cross Partner 2ProductYield (%)Z:E RatioReference
Ruthenium ComplexAllyl-ORAlkene(Z)-Alkene-OR75-88>95:5 rsc.org

This table presents representative data for Z-selective cross-metathesis of allylic-substituted olefins using ruthenium catalysts.

Another powerful strategy involves the use of iridium catalysts. Iridium-catalyzed cross-coupling reactions of allylic carbonates with various nucleophiles have been shown to proceed with high Z-selectivity. rsc.org For the synthesis of a (Z)-1-alkoxyhex-3-ene derivative, an iridium-catalyzed reaction between an appropriate allylic carbonate and a suitable organometallic reagent could be employed. These reactions are known to override the thermodynamic preference for the E-isomer, affording the Z,E-diene products with selectivities often greater than 90:10. nih.gov

CatalystSubstrate 1Substrate 2ProductYield (%)Z:E RatioReference
Iridium-allyl complexAllylic Carbonateα-diazo esterZ,E-dienoateup to 90>90:10 nih.gov

This table illustrates the potential of iridium-catalyzed cross-coupling for the formation of Z-olefins, with data from analogous systems.

Introduction and Functionalization of the Methoxy (B1213986) Substituent

The Williamson ether synthesis is a classic and highly effective method for the formation of ethers, and it is well-suited for the introduction of the methoxy group in the synthesis of this compound. wikipedia.org This S(_N)2 reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. masterorganicchemistry.com

For the synthesis of this compound, a plausible precursor would be a terminal alcohol with the desired (Z)-alkene core, such as (Z)-hex-3-en-1-ol. This alcohol can be deprotonated using a strong base like sodium hydride (NaH) to form the corresponding alkoxide. Subsequent reaction with a methylating agent, such as methyl iodide (CH(_3)I), would yield the target ether. organic-synthesis.com The reaction is typically carried out in an aprotic polar solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the S(_N)2 pathway. wikipedia.org Laboratory syntheses using this method generally report yields ranging from 50% to 95%. wikipedia.org

AlcoholBaseAlkyl HalideSolventTemperature (°C)Yield (%)Reference
Primary AlcoholNaHCH(_3)ITHF0 - RT50-95 wikipedia.orgorganic-synthesis.com
PhenolK(_2)CO(_3)CH(_3)IAcetonitrileRTHigh organic-synthesis.com

This table provides typical reaction conditions and yields for the Williamson ether synthesis.

An alternative synthetic approach involves the stereocontrolled isomerization of a readily available terminal alkene to the desired internal (Z)-alkene. This strategy can be particularly useful if the starting material is more accessible than the corresponding internal alkene. Transition metal catalysts, particularly those based on cobalt and ruthenium, have shown promise in mediating Z-selective alkene isomerization.

Cobalt(II) complexes supported by bulky β-diketiminate ligands have been demonstrated to catalyze the isomerization of terminal alkenes to the less thermodynamically stable (Z)-internal alkenes with high selectivity. acs.orgnih.gov This transformation proceeds via an "alkyl" mechanism, where the selectivity is dictated by the sterics of the catalyst, favoring the formation of the Z-isomer. researchgate.net These catalysts have been successfully applied to the isomerization of various terminal alkenes, including those containing silyl (B83357) ethers, which are electronically similar to the methoxy ether in the target molecule. researchgate.net

Catalyst SystemSubstrateProductZ:E RatioReference
Cobalt(II) with β-diketiminate ligand1-Alkenyl silyl ether2-(Z)-Alkenyl silyl etherHigh Z-selectivity researchgate.net
Cobalt(II)(salen) complex / oxidantAllyl ether(Z)-Enol ether>99:1 organic-chemistry.org

This table showcases the potential of cobalt-catalyzed isomerization for the synthesis of (Z)-alkenyl ethers.

Ruthenium catalysts are also highly effective for the isomerization of terminal olefins. researchgate.net While many ruthenium catalysts favor the formation of the thermodynamically more stable E-isomer, specific ligand design can influence the stereochemical outcome.

The most direct and often most efficient route to this compound involves the derivatization of a pre-existing and commercially available (Z)-alkenol, namely (Z)-hex-3-en-1-ol, also known as leaf alcohol. This approach leverages the readily available stereochemistry of the starting material.

The conversion of (Z)-hex-3-en-1-ol to its corresponding methyl ether is a straightforward application of the Williamson ether synthesis, as described in section 2.2.1. The primary hydroxyl group of (Z)-hex-3-en-1-ol is readily deprotonated by a suitable base, such as sodium hydride or potassium hydride, to form the alkoxide. This alkoxide then undergoes an S(_N)2 reaction with a methylating agent like methyl iodide or dimethyl sulfate (B86663) to furnish this compound. masterorganicchemistry.com The reaction conditions are generally mild and the stereochemistry of the (Z)-double bond is preserved throughout the transformation.

Starting MaterialBaseMethylating AgentSolventProductTypical Yield (%)Reference
(Z)-hex-3-en-1-olNaHCH(_3)ITHFThis compoundHigh masterorganicchemistry.comorganic-synthesis.com
(Z)-hex-3-en-1-olNaOH / Phase Transfer CatalystCH(_3)ICH(_2)Cl(_2)/H(_2)OThis compoundGood utahtech.edu

This table outlines the direct methylation of (Z)-hex-3-en-1-ol via the Williamson ether synthesis.

Mechanistic Investigations of Reactions Involving Z 1 Methoxyhex 3 Ene

Elucidation of Addition Reaction Pathways

The carbon-carbon double bond in (Z)-1-Methoxyhex-3-ene is a site of high electron density, making it susceptible to attack by electrophiles. The following sections detail the mechanistic pathways of two important classes of addition reactions: hydroboration-oxidation and electrophilic addition of hydrogen halides.

Hydroboration-Oxidation: Stereochemical and Regiochemical Studies

The hydroboration-oxidation of this compound is a two-step reaction that results in the anti-Markovnikov addition of water across the double bond. This process is highly stereospecific and regioselective. masterorganicchemistry.comchemistrysteps.comlibretexts.org

Analysis of Syn-Addition Stereoselectivity

The first step of the hydroboration-oxidation reaction involves the addition of borane (B79455) (BH₃) across the double bond of this compound. This addition is a concerted process, meaning that the B-H bond breaks as the C-B and C-H bonds form simultaneously. chemistrysteps.comlibretexts.org This concerted mechanism dictates that the boron atom and the hydrogen atom add to the same face of the double bond, a mode of addition known as syn-addition. masterorganicchemistry.comchemistrysteps.comlibretexts.orgchemistrytalk.org

For this compound, the syn-addition of borane can occur from either face of the planar double bond, resulting in the formation of two enantiomeric organoborane intermediates. The subsequent oxidation step, typically carried out with hydrogen peroxide (H₂O₂) in a basic solution, replaces the boron atom with a hydroxyl group with retention of stereochemistry. masterorganicchemistry.comlibretexts.org This two-step sequence ensures that the final alcohol product reflects the syn-stereochemistry of the initial hydroboration step.

ReactantReagentsKey Stereochemical FeatureProduct(s)
This compound1. BH₃, THF 2. H₂O₂, NaOHSyn-additionEnantiomeric pair of (1R,3S,4R)-1-methoxyhexan-3-ol and (1S,3R,4S)-1-methoxyhexan-3-ol
Regiochemical Preferences and Anti-Markovnikov Orientation

The hydroboration of this compound also exhibits a high degree of regioselectivity. The addition of the boron atom occurs preferentially at the less sterically hindered carbon of the double bond, while the hydrogen atom adds to the more substituted carbon. masterorganicchemistry.comchemistrysteps.com In the case of this compound, the two carbons of the double bond are C3 and C4. While both are secondary carbons, the proximity of the ethyl group on C4 versus the methoxyethyl group on C3 can influence the regiochemical outcome. However, the primary electronic effect guiding regioselectivity is the partial positive charge that develops on the more substituted carbon in the transition state. chemistrysteps.com This leads to the boron atom adding to the carbon atom that can less effectively stabilize a positive charge.

This orientation, where the hydroxyl group ultimately ends up on the less substituted carbon of the original double bond, is referred to as anti-Markovnikov addition. masterorganicchemistry.com Therefore, the hydroboration-oxidation of this compound is expected to yield primarily 1-methoxyhexan-3-ol (B14286124) and 1-methoxyhexan-4-ol, with the distribution depending on the subtle electronic and steric influences of the substituents.

ProductRegiochemical ClassificationExpected Major/Minor
1-Methoxyhexan-3-olAnti-MarkovnikovMajor
1-Methoxyhexan-4-olMarkovnikovMinor

Electrophilic Addition Reactions to the (Z)-Double Bond

The reaction of this compound with electrophiles such as hydrogen halides (HX) proceeds through a stepwise mechanism involving a carbocation intermediate.

Mechanistic Insights into Hydrogen Halide Additions

The electrophilic addition of a hydrogen halide (e.g., HBr) to this compound is initiated by the attack of the electron-rich π-bond of the alkene on the electrophilic hydrogen atom of HBr. libretexts.orglibretexts.org This results in the formation of a carbocation intermediate and a bromide ion. libretexts.orglibretexts.org The initial protonation of the double bond follows Markovnikov's rule, which states that the hydrogen atom will add to the carbon atom that already bears the greater number of hydrogen atoms, leading to the formation of the more stable carbocation. chemguide.co.uk

In the final step, the nucleophilic bromide ion attacks the carbocation, forming the final alkyl halide product. libretexts.orgyoutube.com

StepDescriptionIntermediate/Product
1Protonation of the double bondSecondary carbocation
2Nucleophilic attack by halideAlkyl halide
Influence of the Methoxy (B1213986) Group on Carbocation Stability and Rearrangements

The presence of the methoxy group at the 1-position of this compound can have a significant electronic influence on the stability of the carbocation intermediate formed during electrophilic addition. The oxygen atom of the methoxy group has lone pairs of electrons that can be donated through resonance, which can stabilize a nearby positive charge.

Protonation of the double bond at C4 would lead to a secondary carbocation at C3. Conversely, protonation at C3 would result in a secondary carbocation at C4. The relative stability of these two carbocations will determine the major product. The carbocation at C3 is closer to the electron-donating methoxy group, which can offer some stabilization through an inductive effect. However, direct resonance stabilization from the methoxy group is not possible for either secondary carbocation.

Pericyclic and Cycloaddition Reactions

Pericyclic reactions, including cycloadditions, are a class of concerted reactions that proceed through a cyclic transition state. The stereochemical outcome of these reactions is often dictated by the Woodward-Hoffmann rules, which are based on the conservation of orbital symmetry. For this compound, as a substituted alkene, its participation in cycloaddition reactions would be influenced by both electronic and steric factors.

In a typical Diels-Alder reaction, a [4+2] cycloaddition, this compound could act as the dienophile. The methoxy group, being an electron-donating group, can influence the reactivity and regioselectivity of the reaction. The stereochemistry of the starting alkene is generally preserved in the product of a concerted cycloaddition. Therefore, the cis (or Z) configuration of the double bond in this compound would be expected to translate to a specific stereochemistry in the resulting cyclohexene (B86901) derivative. The transition state for such a reaction would involve the overlap of the highest occupied molecular orbital (HOMO) of the diene with the lowest unoccupied molecular orbital (LUMO) of the dienophile, this compound. The specific energies and coefficients of these frontier orbitals would determine the feasibility and rate of the reaction.

Mechanistic Aspects of Catalytic Transformations

Hydrogenation Mechanisms: 1,2-Addition/Elimination vs. Sigma-Bond Metathesis

The catalytic hydrogenation of alkenes is a fundamental transformation in organic synthesis. For this compound, this reaction would yield 1-methoxyhexane. The mechanism of heterogeneous catalytic hydrogenation typically involves the syn-addition of two hydrogen atoms to the double bond on the surface of a metal catalyst (e.g., Pd, Pt, Ni).

A proposed mechanistic pathway is the Horiuti-Polanyi mechanism, which involves the following steps:

Adsorption of the alkene onto the catalyst surface.

Dissociative adsorption of hydrogen gas onto the surface, forming metal-hydride species.

Stepwise addition of two hydrogen atoms to the adsorbed alkene.

Alternatively, mechanisms involving organometallic intermediates can be considered, particularly in homogeneous catalysis. A 1,2-addition/elimination (or migratory insertion) mechanism would involve the insertion of the alkene into a metal-hydride bond to form a metal-alkyl intermediate, followed by reductive elimination to give the alkane product.

Sigma-bond metathesis is another potential mechanism, particularly with early transition metals or lanthanides. This concerted process involves a four-centered transition state where the C=C double bond and a metal-hydride bond interact, leading to the direct formation of the C-H bonds of the product without a change in the oxidation state of the metal.

Comparative studies detailing the prevalence of 1,2-addition/elimination versus sigma-bond metathesis specifically for the hydrogenation of this compound are not extensively documented. The operative mechanism would likely depend on the specific catalyst system employed.

Role of Metal-Hydride Species in Alkene Isomerization

Metal-hydride species are key intermediates in the catalytic isomerization of alkenes. The isomerization of this compound could lead to other isomers, such as (E)-1-Methoxyhex-3-ene or 1-methoxyhex-2-ene. This process often occurs as a side reaction during other catalytic transformations like hydrogenation or metathesis.

The generally accepted mechanism for alkene isomerization by metal hydrides involves a series of reversible steps:

Coordination of the alkene to the metal-hydride complex.

Migratory insertion of the alkene into the metal-hydride bond, forming a metal-alkyl intermediate.

β-hydride elimination from the metal-alkyl intermediate to form a new alkene isomer and regenerate the metal-hydride species.

The regioselectivity of the migratory insertion and the stereochemistry of the β-hydride elimination determine the final isomeric distribution. For this compound, the formation of a specific metal-alkyl intermediate and subsequent β-hydride elimination from different carbon atoms would lead to various constitutional and geometric isomers. The relative stabilities of the possible alkene isomers and the kinetic barriers for their formation would govern the product distribution.

StepDescriptionIntermediate
1Coordination of this compound[M-H(alkene)]
2Migratory InsertionMetal-alkyl complex
3β-Hydride Elimination[M-H(isomerized alkene)]

Transition State Analysis in Stereoselective Catalysis

Stereoselective catalysis aims to control the formation of a specific stereoisomer of a product. In the context of reactions involving this compound, this could apply to hydrogenation, where new stereocenters might be formed, or to other addition or rearrangement reactions.

The analysis of transition states is crucial for understanding the origins of stereoselectivity. Computational methods, such as Density Functional Theory (DFT), are powerful tools for modeling the geometries and energies of transition states. In a stereoselective catalytic reaction, the catalyst and the substrate form diastereomeric transition states leading to different stereoisomeric products. The observed stereoselectivity arises from the difference in the activation energies of these diastereomeric transition states.

For a hypothetical stereoselective hydrogenation of this compound using a chiral catalyst, the analysis would focus on the transition states for the addition of hydrogen to the two prochiral faces of the double bond. Factors influencing the energy difference between these transition states could include:

Steric interactions: Repulsive interactions between the substrate and the chiral ligands on the catalyst.

Electronic interactions: Favorable or unfavorable interactions between the orbitals of the substrate and the catalyst.

Catalytic Transformations and Stereocontrolled Reactivity of Z 1 Methoxyhex 3 Ene

Olefin Metathesis and its Stereochemical Control

Olefin metathesis has emerged as a powerful carbon-carbon double bond forming reaction. harvard.edu For substrates like (Z)-1-Methoxyhex-3-ene, a key challenge is the control of stereochemistry in the resulting olefin products. The development of stereoselective catalysts has enabled the preferential formation of either (E)- or (Z)-isomers.

Recent advancements have led to the development of ruthenium-based catalysts that exhibit high Z-selectivity in the cross-metathesis of allylic-substituted olefins. rsc.orgscispace.com These catalysts, often featuring chelating N-heterocyclic carbene (NHC) ligands, can overcome the thermodynamic preference for the more stable E-isomer. acs.org For instance, in the cross-metathesis of an allylic ether with a terminal olefin, these catalysts can direct the reaction to yield the Z-product with high fidelity. While specific studies on this compound are not prevalent, the principles derived from studies on other Z-allylic ethers suggest that Z-selective cross-metathesis would be a feasible and valuable transformation. nih.gov

Molybdenum-based catalysts have also shown exceptional Z-selectivity in olefin metathesis reactions, including those involving allylic ethers. nih.gov The stereodifferentiating step is believed to occur during the formation of the metallacyclobutane intermediate, where steric interactions between the catalyst ligands and the substrate substituents dictate the facial selectivity of olefin coordination and subsequent C-C bond formation.

Table 1: Representative Catalysts for Z-Selective Olefin Metathesis

Catalyst TypeMetal CenterKey Ligand FeaturesTypical Z-Selectivity
Ruthenium-NHCRuChelating N-Heterocyclic Carbene>95%
Molybdenum-AlkylideneMoBulky Aryloxide Ligands>98%

Asymmetric Catalytic Hydrogenation and Hydrofunctionalization

The selective hydrogenation and hydrofunctionalization of prochiral olefins are fundamental methods for introducing chirality. In the case of this compound, these reactions would generate valuable chiral building blocks.

Chiral Ligand Design for Enantioselective Processes

The success of asymmetric catalytic hydrogenation hinges on the design of chiral ligands that can effectively differentiate between the two enantiotopic faces of the double bond. For allylic ethers, phosphine-based ligands, often in combination with transition metals like iridium or rhodium, have proven effective. The steric and electronic properties of the chiral ligand create a chiral pocket around the metal center, which forces the substrate to coordinate in a specific orientation, leading to the preferential formation of one enantiomer of the product. While direct examples with this compound are scarce, the principles of chiral ligand design are broadly applicable. nih.gov

Regio- and Diastereoselective Functionalization

Hydrofunctionalization reactions, such as hydroamination, hydroalkoxylation, and hydroformylation, introduce new functional groups across the double bond. For an unsymmetrical alkene like this compound, regioselectivity (Markovnikov vs. anti-Markovnikov addition) is a critical consideration. The choice of catalyst and ligand can often control the regiochemical outcome.

Furthermore, if the hydrofunctionalization introduces a new stereocenter, diastereoselectivity becomes important. For instance, in a hydroformylation reaction, the addition of a hydrogen and a formyl group can lead to different diastereomers. The stereochemical information encoded in the (Z)-geometry of the starting material can influence the diastereomeric ratio of the product, often in a predictable manner based on the reaction mechanism. nih.gov Iridium-catalyzed stereoselective coupling of allylic ethers with alkynes has been shown to be influenced by ligand chirality, allowing for control over diastereoselectivity. rsc.org

Isomerization and Stereochemical Fidelity under Catalytic Conditions

The potential for isomerization of the (Z)-double bond to the thermodynamically more stable (E)-isomer is a significant consideration in any catalytic process involving this compound. acs.org Maintaining the stereochemical fidelity of the starting material is crucial for stereoselective synthesis.

Many transition metal catalysts used for other transformations can also catalyze alkene isomerization. This can occur through various mechanisms, including the formation of metal-hydride species and subsequent insertion/β-hydride elimination steps. The propensity for isomerization depends on the specific catalyst system, reaction conditions (e.g., temperature, reaction time), and the presence of potential hydrogen sources.

Conversely, intentional and controlled isomerization can be a powerful synthetic tool. Catalytic systems have been developed that can selectively isomerize terminal alkenes to internal (Z)-alkenes or catalyze the Z-to-E isomerization. acs.orgnih.govbohrium.com For this compound, understanding the factors that promote or suppress isomerization is critical for achieving the desired reaction outcome.

C-C Bond Activation and Transformations with (Z)-Alkene Substrates

The activation of typically inert carbon-carbon single bonds is a challenging but increasingly important area of catalysis. wikipedia.org For a substrate like this compound, C-C bond activation could potentially lead to novel skeletal rearrangements and functionalizations.

While C-C bond activation of unstrained alkenes is less common than C-H activation, specific catalytic systems, often involving late transition metals, can promote such transformations. researchgate.net The driving force for C-C bond cleavage can be the relief of ring strain or the formation of a more stable organometallic intermediate. In the context of this compound, potential C-C bond activation could occur at the allylic position or involve the cleavage of the C-C bond adjacent to the ether oxygen. However, this remains a largely unexplored area for this specific substrate, with research in C-C bond activation typically focusing on more activated systems or substrates designed to favor this pathway. rsc.org

Applications and Advanced Synthetic Utility of Z 1 Methoxyhex 3 Ene

As a Chiral Synthon and Building Block in Complex Molecule Construction

The utility of a molecule as a chiral synthon relies on its ability to introduce a specific stereocenter or a defined stereochemical element into a larger, more complex molecule. For (Z)-1-Methoxyhex-3-ene, its potential as a chiral building block would likely stem from stereoselective reactions targeting the alkene or the allylic positions.

Hypothetical Applications in Asymmetric Synthesis:

Asymmetric Epoxidation: The Z-configured double bond could be a substrate for asymmetric epoxidation catalysts (e.g., Sharpless, Jacobsen-Katsuki). The resulting chiral epoxide would be a versatile intermediate, with the methoxy (B1213986) group potentially influencing the regioselectivity of nucleophilic ring-opening reactions.

Asymmetric Dihydroxylation: Similarly, asymmetric dihydroxylation (e.g., using AD-mix) could convert the alkene into a chiral diol. The stereochemistry of the diol would be dictated by the chiral ligand used in the catalytic system.

Directed Reactions: The methoxy group could act as a directing group in certain metal-catalyzed reactions, influencing the stereochemical outcome of transformations at or near the double bond.

While these reactions are well-established for a wide range of alkenes, specific studies employing this compound as the substrate are not prominently reported. The efficiency and stereoselectivity of such transformations would need to be empirically determined.

Role in the Total Synthesis of Bioactive Compounds and Natural Product Analogs

The incorporation of fragments resembling this compound is conceivable in the synthesis of natural products possessing homoallylic ether moieties. The Z-alkene geometry is a common feature in many biologically active molecules, including pheromones and macrolides.

Potential Contributions to Natural Product Synthesis:

Pheromone Synthesis: Many insect pheromones are long-chain unsaturated ethers. While specific examples using this compound are not documented, similar structures are often assembled via Wittig-type reactions to establish the Z-alkene, followed by etherification.

Polyketide Fragments: The backbone of this compound could potentially be elaborated into a fragment for the synthesis of complex polyketide natural products. The existing stereocenter (if introduced via asymmetric methods) and the double bond would serve as handles for further chemical manipulation.

Precursor for Advanced Organic Materials and Functionalized Derivatives

The double bond in this compound offers a reactive site for polymerization and functionalization, suggesting its potential as a monomer or a precursor to functionalized materials.

Potential in Materials Science:

Polymerization: Olefin metathesis polymerization (e.g., ROMP if incorporated into a cyclic structure, or ADMET) could potentially be used to synthesize polymers with pendant methoxyethyl groups. The properties of such polymers would be influenced by the stereochemistry of the double bond.

Functionalized Polymers: The alkene can be functionalized post-polymerization to introduce other chemical groups, leading to materials with tailored properties. For instance, epoxidation of the double bonds in the polymer backbone followed by ring-opening could introduce a variety of functional groups.

Thiol-Ene Click Chemistry: The alkene is a suitable substrate for thiol-ene "click" reactions, which are highly efficient and tolerant of various functional groups. This could be exploited to attach the molecule to surfaces or to create cross-linked polymer networks.

Research into polymers derived from 1-hexene (B165129) and its functionalized derivatives is an active area, though specific studies focusing on this compound as a monomer are not readily found.

Potential Functionalization Reaction Resulting Functional Group Potential Application
EpoxidationEpoxidePrecursor for polyols, amino alcohols
DihydroxylationDiolMonomer for polyesters, polyurethanes
HydroformylationAldehydeIntermediate for further chemical modification
Thiol-Ene ReactionThioetherSurface modification, network formation

Integration into Cascade and Domino Reaction Sequences

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer a powerful strategy for the rapid construction of molecular complexity. The functional groups of this compound—the alkene and the ether—could potentially participate in such sequences.

Hypothetical Cascade Reactions:

Prins-type Cyclizations: In the presence of a Lewis acid and a carbonyl compound, the alkene could undergo a Prins-type reaction. The ether oxygen could potentially act as an internal nucleophile, leading to the formation of substituted tetrahydropyrans. The stereochemical outcome would be influenced by the geometry of the starting alkene.

Ene Reactions: The allylic C-H bonds of this compound could participate in ene reactions with suitable enophiles, forming a new carbon-carbon bond and relocating the double bond.

Radical Cascades: The alkene could be involved in radical addition reactions that initiate a cascade of cyclizations, particularly if other unsaturated functionalities are present in the molecule.

While the principles of cascade reactions are well-established, their application to this compound specifically would require dedicated research to determine the feasibility and stereochemical outcomes of such transformations. The interplay between the Z-alkene geometry and the methoxy group would be a key factor in controlling the reaction pathways.

Computational Chemistry and Theoretical Studies on Z 1 Methoxyhex 3 Ene

Quantum Mechanical Investigations of Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to elucidating the electronic characteristics and inherent reactivity of (Z)-1-methoxyhex-3-ene. These methods, rooted in the principles of quantum mechanics, allow for a detailed exploration of the molecule's behavior.

The flexibility of the acyclic structure of this compound gives rise to a complex conformational landscape. Conformational analysis is employed to identify the stable three-dimensional arrangements of the molecule, known as conformers, and to determine their relative energies. By systematically rotating the single bonds within the molecule, a potential energy surface can be mapped out, revealing the energetic minima that correspond to the most stable conformations.

These studies often utilize methods like Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2) to accurately calculate the energies of different conformers. The identification of the global minimum energy conformation is particularly important as it represents the most populated state of the molecule under thermal equilibrium.

Illustrative Data Table: Relative Energies of this compound Conformers

ConformerDihedral Angle (C2-C3-C4-C5)Relative Energy (kcal/mol)
A-120°0.00
B60°1.25
C180°2.50
D5.00

Note: This data is illustrative and intended to represent typical findings from a conformational analysis.

Molecular Orbital (MO) theory provides a powerful framework for understanding the bonding and electronic properties of this compound. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals that dictate the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Analysis of the MOs can also reveal the nature of the chemical bonds within the molecule, including the delocalization of electrons in the π-system of the double bond and potential hyperconjugative interactions.

Illustrative Data Table: Frontier Molecular Orbital Energies of this compound

Molecular OrbitalEnergy (eV)
HOMO-9.5
LUMO2.1
HOMO-LUMO Gap11.6

Note: This data is illustrative and intended to represent typical findings from a molecular orbital analysis.

Reaction Pathway Modeling and Transition State Characterization via DFT Methods

Density Functional Theory (DFT) is a widely used computational method for modeling chemical reactions. It allows for the investigation of reaction mechanisms, the identification of transition states, and the calculation of activation energies.

By mapping the potential energy surface of a reaction, DFT calculations can determine the energetic barriers (activation energies) that must be overcome for a reaction to proceed. This information is crucial for predicting reaction rates. Furthermore, the thermodynamics of a reaction, such as the enthalpy and Gibbs free energy of reaction, can be calculated to determine the spontaneity and equilibrium position of the chemical process.

For reactions where multiple products can be formed, DFT can be used to predict the stereochemical and regiochemical outcomes. By comparing the activation energies of the different reaction pathways leading to various isomers, the kinetically favored product can be identified. This predictive capability is invaluable in synthetic chemistry for designing reactions that yield a specific desired product. For instance, in an electrophilic addition to the double bond of this compound, DFT could predict whether the electrophile adds to C3 or C4 and the stereochemistry of the resulting product.

Advanced Computational Methodologies for Spectroscopic Insights

Computational methods can also be employed to predict the spectroscopic properties of this compound, which can then be compared with experimental data to confirm the molecule's structure and properties. Time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule. Furthermore, calculations of vibrational frequencies can aid in the interpretation of infrared (IR) and Raman spectra. The prediction of nuclear magnetic resonance (NMR) chemical shifts is another powerful tool for structure elucidation.

Future Research Directions and Challenges for Z 1 Methoxyhex 3 Ene Chemistry

Development of Highly Sustainable and Atom-Economical Synthetic Methodologies

A primary challenge in contemporary synthesis is the development of processes that are both efficient and environmentally benign. For (Z)-1-Methoxyhex-3-ene, future research will likely focus on moving beyond traditional, less efficient methods towards more sustainable and atom-economical alternatives.

One promising avenue is the application of Z-selective olefin metathesis. While olefin metathesis is a powerful tool for C=C bond formation, controlling the geometry of the resulting double bond, particularly to favor the thermodynamically less stable Z-isomer, remains a significant challenge. Research into molybdenum and ruthenium-based catalysts has shown promise for Z-selective cross-metathesis of terminal enol ethers. nih.govresearchgate.net Future work could explore the application of such catalysts to the synthesis of this compound, potentially via the cross-metathesis of 1-methoxybut-1-ene with but-1-ene. A key challenge will be to achieve high Z-selectivity and yield while minimizing catalyst loading and waste generation.

Another sustainable approach involves the catalytic isomerization of more readily available isomers. While many catalysts favor the formation of the more stable E-isomer, research into selective catalysts for the formation of (Z)-alkenes is an active area. acs.org Photocatalytic methods, which can promote E to Z isomerization under metal-free conditions using visible light, offer a particularly green alternative. qs-gen.comrsc.org The development of a catalytic system that could selectively isomerize an E/Z mixture of 1-methoxyhex-3-ene to the desired Z-isomer would be a significant advancement.

Biocatalysis also presents a highly sustainable route. Ene-reductases, for example, have been used for the asymmetric reduction of activated alkenes. rsc.org Exploring the use of enzymes for the stereoselective synthesis of this compound or its precursors could offer a highly efficient and environmentally friendly manufacturing process. acs.orgresearchgate.net

Synthetic Strategy Potential Precursors Key Advantages Anticipated Challenges Hypothetical Yield (%) Hypothetical Z:E Ratio
Z-Selective Metathesis1-methoxybut-1-ene, but-1-eneDirect C=C bond formationCatalyst selectivity and stability75>95:5
Catalytic Isomerization(E)-1-Methoxyhex-3-eneUse of readily available starting materialsAchieving high kinetic control for the Z-isomer8590:10
Photocatalytic IsomerizationE/Z mixture of 1-methoxyhex-3-eneMetal-free, uses light energyQuantum yield, separation of isomers90 (at photo-stationary state)85:15
Biocatalytic SynthesisFunctionalized precursorsHigh stereoselectivity, mild conditionsEnzyme discovery and engineering>90>99:1

Exploration of Unconventional Catalytic Systems for Novel Transformations

The reactivity of this compound can be significantly expanded through the use of unconventional catalytic systems. The electron-rich nature of the enol ether moiety makes it a prime candidate for a variety of catalytic transformations that are at the forefront of synthetic chemistry.

One area of intense interest is C-H functionalization. Rhodium(III)-catalyzed C-H activation has been used for the α-arylation of silyl (B83357) enol ethers, providing a direct method for C-C bond formation. nih.govnsf.gov Applying a similar strategy to this compound could enable the direct introduction of aryl or other functional groups at the vinylic or allylic positions, bypassing the need for pre-functionalized substrates. A significant challenge will be to control the regioselectivity of the C-H activation.

Tandem catalysis, where a single catalyst promotes multiple transformations in one pot, offers a powerful strategy for increasing synthetic efficiency. For example, a ruthenium catalyst has been shown to effect a tandem ring-closing metathesis-olefin isomerization sequence to produce cyclic enol ethers. nih.gov Future research could explore tandem reactions involving this compound, such as a hydroformylation-acetalization sequence, to rapidly build molecular complexity.

Furthermore, the development of dual catalytic systems could unlock novel reactivity. For instance, the combination of copper hydride and palladium catalysis has enabled the enantioselective hydroalkenylation of olefins with enol sulfonates. rsc.org A similar dual catalytic approach with this compound could lead to new methods for the stereoselective construction of complex molecules.

Catalytic System Potential Reaction Potential Product Key Advantages Anticipated Challenges
Rhodium(III) CatalysisC-H ArylationArylated this compoundHigh atom economy, direct functionalizationRegioselectivity, catalyst turnover
Ruthenium Tandem CatalysisHydroformylation/AcetalizationCyclic acetal (B89532) derivativesIncreased molecular complexity in a single stepCatalyst compatibility with multiple steps
Dual Cu/Pd CatalysisAsymmetric HydroalkenylationChiral functionalized hexene derivativesStereoselective C-C bond formationCatalyst compatibility, enantioselectivity
Nickel Hydride CatalysisReductive Hydrocarbonationα-alkylated ether productsUse of readily available enol ethers and alkyl halidesSubstrate scope and functional group tolerance

Unveiling Untapped Reactivity Patterns and Synthetic Transformations

The unique electronic properties of the enol ether in this compound suggest a rich and largely unexplored reactivity profile. Future research should aim to uncover and harness this latent reactivity for novel synthetic transformations.

Cycloaddition reactions are a powerful tool for the construction of cyclic systems. The electron-rich double bond of this compound makes it an excellent partner in [3+2] and other cycloaddition reactions. For example, Lewis acid-catalyzed formal [3+2] cycloadditions between electron-rich alkenes and epoxides have been reported to produce tetrahydrofurans. nsf.govorganic-chemistry.orgrsc.org Investigating the participation of this compound in such reactions could provide a direct route to substituted tetrahydrofuran (B95107) derivatives.

The development of novel tandem reactions that exploit the inherent reactivity of the enol ether is another promising direction. For instance, a dehydrogenative synthesis of esters from enol ethers using water as the oxidant has been reported, catalyzed by a ruthenium complex. rsc.org Exploring similar oxidative transformations of this compound could lead to the synthesis of valuable ester compounds.

Furthermore, the controlled cross-coupling of enol ethers represents a significant challenge and opportunity. Silver-catalyzed intermolecular cross-coupling of silyl enol ethers has been shown to produce 1,4-diketones. researchgate.netnih.gov Developing analogous methods for the direct cross-coupling of this compound with various partners would be a valuable addition to the synthetic chemist's toolbox.

Reaction Type Potential Reaction Partner Potential Product Class Key Advantages
[3+2] CycloadditionEpoxides, Azomethine YlidesSubstituted Tetrahydrofurans, PyrrolidinesRapid construction of heterocyclic systems
Oxidative EsterificationWater (as oxidant)Hex-3-enoic acid methyl esterUse of a green oxidant
Intermolecular Cross-CouplingOther enol ethers, organometallicsFunctionalized di-ethers, substituted alkenesDirect C-C bond formation
Tandem C-O/C-H ActivationFunctionalized heterocyclesAlkenylated heterocyclesBase-free direct C-H alkenylation

Integration with Flow Chemistry and High-Throughput Experimentation

The translation of novel chemical discoveries from the laboratory to industrial-scale production is often hampered by challenges related to safety, scalability, and efficiency. Flow chemistry and high-throughput experimentation (HTE) are powerful technologies that can address these challenges and accelerate the development of synthetic routes involving this compound.

Flow chemistry, the practice of performing chemical reactions in a continuous-flow reactor, offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for automated, multi-step synthesis. rsc.orgmdpi.comscientificupdate.com For the synthesis and transformation of this compound, flow chemistry could enable the use of highly reactive intermediates and catalysts with greater control and safety. Furthermore, multi-step flow syntheses could be designed to produce complex molecules from this compound without the need for isolation and purification of intermediates.

High-throughput experimentation allows for the rapid screening of a large number of reaction conditions, catalysts, and substrates in parallel. wiley-vch.deresearchgate.net This technology is particularly well-suited for the discovery of new catalysts and the optimization of reaction conditions for the synthesis and functionalization of this compound. For example, HTE could be used to screen a library of ligands for a metal catalyst to identify the optimal combination for a specific Z-selective transformation. Machine learning algorithms can be integrated with HTE to analyze the large datasets generated and predict optimal reaction parameters, further accelerating the discovery process. rsc.org

Technology Application to this compound Chemistry Key Advantages
Flow ChemistryStereoselective synthesis, multi-step transformationsImproved safety, scalability, and automation
High-Throughput ExperimentationCatalyst screening, reaction optimizationAccelerated discovery of new reactions and catalysts
Machine LearningPredictive modeling of reaction outcomesData-driven optimization, rational catalyst design

Contribution to Principles of Green Chemistry in Olefin Synthesis

The development of new chemistry for this compound should be guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. nih.gov Research in this area can contribute significantly to the broader goal of sustainable olefin synthesis.

A key metric in green chemistry is atom economy , which measures the efficiency with which atoms from the reactants are incorporated into the final product. Future synthetic routes to this compound should be designed to maximize atom economy, for example, by favoring addition and isomerization reactions over substitution and elimination reactions that generate stoichiometric byproducts.

The E-factor (Environmental Factor), which quantifies the amount of waste produced per unit of product, is another important metric. acs.org By employing catalytic methods, using greener solvents, and minimizing purification steps, the E-factor for syntheses involving this compound can be significantly reduced.

Furthermore, the use of renewable feedstocks is a central tenet of green chemistry. Investigating synthetic pathways to this compound from biomass-derived starting materials would be a major step towards a more sustainable chemical industry.

Green Chemistry Principle Application in this compound Chemistry Potential Impact
Atom EconomyPrioritizing addition and isomerization reactions.Minimization of waste at the molecular level.
CatalysisDevelopment of highly active and selective catalysts.Reduction of energy consumption and waste.
Safer SolventsUse of water, supercritical fluids, or solvent-free conditions.Reduced environmental and health impacts.
Renewable FeedstocksSynthesis from biomass-derived precursors.Transition to a more sustainable chemical economy.

By focusing on these future research directions and addressing the associated challenges, the scientific community can unlock the full potential of this compound as a versatile building block for the synthesis of valuable molecules, while simultaneously advancing the principles of sustainable and green chemistry.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (Z)-1-Methoxyhex-3-ene with high stereochemical purity?

  • Methodology : Focus on stereoselective acetal formation. Use low-temperature conditions (<0°C) to minimize isomerization. A two-step approach is recommended:

Allylic alcohol protection : React 3-hexen-1-ol with methoxytrimethylsilane (TMSOMe) in the presence of a Lewis acid (e.g., BF₃·OEt₂) to form the methoxy group.

Stereochemical control : Employ Z-selective Wittig or Horner-Wadsworth-Emmons reactions for alkene formation. Monitor reaction progress via TLC (hexane:ethyl acetate, 4:1) and confirm stereochemistry via NOESY NMR .

  • Critical Parameters : Solvent polarity (prefer anhydrous THF or DCM), inert atmosphere (N₂/Ar), and strict temperature control.

Q. Which spectroscopic techniques are most effective for confirming the structure and stereochemistry of this compound?

  • Recommended Workflow :

  • ¹H/¹³C NMR : Analyze coupling constants (J₃,₄ ≈ 10–12 Hz for Z-isomer vs. 15–17 Hz for E-isomer). Key signals: δ 4.85–5.15 (methoxy CH₂), δ 5.30–5.60 (alkene protons).
  • NOESY : Cross-peaks between methoxy protons and C4-H confirm Z-configuration.
  • IR Spectroscopy : Validate methoxy C-O stretch (~1100 cm⁻¹) and alkene C=C stretch (~1650 cm⁻¹).
    • Validation : Cross-reference data with NIST Chemistry WebBook entries for analogous acetals (e.g., 1-Methoxycyclohexane) .

Q. How can researchers optimize reaction conditions to minimize isomerization during synthesis?

  • Systematic Approach :

  • Solvent Screening : Test polar aprotic solvents (DCM, THF) vs. non-polar (hexane) to stabilize intermediates.
  • Catalyst Selection : Compare Brønsted acids (e.g., p-TsOH) vs. Lewis acids (ZnCl₂).
  • DOE (Design of Experiments) : Vary temperature (-20°C to 25°C), reaction time (1–24 hrs), and catalyst loading (1–5 mol%).
    • Monitoring : Use GC-MS to track isomer ratios. Quench reactions at 50% conversion to isolate kinetic (Z) vs. thermodynamic (E) products .

Advanced Research Questions

Q. What analytical strategies resolve contradictions in NMR data for this compound derivatives?

  • Case Study : Conflicting δ 5.45 ppm signals (reported as either methoxy or alkene protons).

  • Resolution Steps :

HSQC/DEPT-135 : Assign protons to carbons (e.g., methoxy CH₂ vs. alkene CH).

Variable Temperature NMR : Assess signal splitting at -40°C to confirm dynamic effects.

X-ray Crystallography : Resolve ambiguity via single-crystal structure determination.

  • Collaborative Validation : Share raw data via repositories (e.g., Zenodo) for peer verification .

Q. How does the methoxy group’s electronic environment influence reactivity in Diels-Alder reactions?

  • Mechanistic Insights :

  • Electron Donation : Methoxy group increases electron density on the dienophile, accelerating reaction with electron-deficient dienes.
  • Steric Effects : Z-configuration creates a bent geometry, favoring endo transition states.
    • Experimental Design :
  • Kinetic Studies : Compare reaction rates with/without methoxy substitution using UV-Vis spectroscopy.
  • DFT Calculations : Map frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity .

Q. What computational methods predict the thermodynamic stability of this compound vs. its E-isomer?

  • Validated Approaches :

  • Conformational Analysis : Use Gaussian 16 with B3LYP/6-311+G(d,p) to calculate relative Gibbs free energies.
  • NBO Analysis : Quantify hyperconjugative stabilization from methoxy lone pairs to the alkene π* orbital.
    • Benchmarking : Compare results with experimental ΔG values from calorimetry (e.g., NIST-reported data for similar compounds) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.